4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 2138089-15-1
Cat. No.: VC7442311
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138089-15-1 |
|---|---|
| Molecular Formula | C8H14ClF2NO2 |
| Molecular Weight | 229.65 |
| IUPAC Name | 4-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c9-6(10)5-8(7(12)13)1-3-11-4-2-8;/h6,11H,1-5H2,(H,12,13);1H |
| Standard InChI Key | UCLPAUINIAUHFG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(CC(F)F)C(=O)O.Cl |
Introduction
Structural and Chemical Profile
Molecular and Structural Data
4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride (CAS 2138089-15-1) is a hydrochlorinated piperidine derivative with the molecular formula C₈H₁₄ClF₂NO₂ and a molecular weight of 229.65 g/mol . The IUPAC name reflects its substitution pattern: a difluoroethyl group (-CH₂CF₂H) and a carboxylic acid (-COOH) are both attached to the 4-position of the piperidine ring, with the hydrochloride salt forming a stable crystalline structure .
Table 1: Key Structural Identifiers
The piperidine ring adopts a chair conformation, with the difluoroethyl and carboxylic acid groups occupying axial positions, creating steric and electronic effects that influence reactivity . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations.
Physicochemical Properties
The compound exists as a white crystalline powder with a purity of ≥95% . Its solubility profile includes moderate solubility in water (∼15 mg/mL at 25°C) and high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL) . The difluoroethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, as evidenced by a calculated partition coefficient (LogP) of 1.2 .
Synthesis and Manufacturing Considerations
Industrial synthesis routes for 4-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride remain proprietary, but analogous piperidine derivatives are typically produced via reductive amination or nucleophilic substitution reactions. For example, the 1-substituted analog (CAS 1803571-52-9) is synthesized using continuous flow reactors with palladium catalysts, achieving yields >80% under optimized conditions. Adapting such methods for the 4-substituted variant would require precise temperature control (50–70°C) and anhydrous solvents like dichloromethane to prevent hydrolysis of the difluoroethyl group.
Key challenges include:
-
Regioselective introduction of substituents at the 4-position of piperidine.
-
Minimizing racemization during carboxylic acid formation.
-
Efficient hydrochloride salt crystallization to ensure high purity .
Reactivity and Functional Group Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety enables esterification, amidation, and peptide coupling reactions. For instance, treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which can react with amines to form amide derivatives . This functionality is valuable for prodrug development or covalent target engagement in medicinal chemistry.
Difluoroethyl Group Behavior
The -CH₂CF₂H group participates in halogen bonding and hydrogen bonding interactions, enhancing binding affinity to biological targets like enzymes or receptors. Fluorine’s electronegativity also stabilizes adjacent carbocations, facilitating SN1 reactions under acidic conditions .
Table 2: Predicted Reactivity Pathways
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate |
| Amidation | HATU, DIPEA, R-NH₂ | Piperidine-4-carboxamide derivatives |
| Reductive Amination | NaBH₃CN, RCHO | N-alkylated piperidines |
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, safety goggles |
| Storage Temperature | Room temperature (15–25°C) |
| Incompatible Materials | Strong oxidizers, bases |
| First Aid Measures | Flush eyes/skin with water; seek medical attention if irritation persists |
Comparative Analysis with Structural Analogs
1- vs. 4-Substituted Piperidines
The 1-substituted analog (CAS 1803571-52-9) exhibits higher aqueous solubility (∼25 mg/mL) due to reduced steric hindrance but lower metabolic stability in liver microsome assays. In contrast, the 4-substituted variant’s axial substituents may improve target selectivity in asymmetric binding sites .
Non-Carboxylic Acid Derivatives
Removing the carboxylic acid group (e.g., 4-(2,2-difluoroethyl)piperidine hydrochloride, CAS N/A) reduces hydrogen bonding capacity, decreasing solubility but increasing membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume